3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Description
Nomenclature and IUPAC Classification
The compound’s systematic name follows IUPAC guidelines for purine derivatives. Key features include:
| Property | Value |
|---|---|
| IUPAC Name | 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| SMILES | CCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
| InChIKey | CYDIQNAZDBPHPF-UHFFFAOYSA-N |
The name reflects:
Historical Context in Purine Derivative Research
Purine derivatives have been extensively studied for their biological and pharmacological properties. This compound belongs to a class of 8-substituted purines , a group explored since the mid-20th century for modulating receptor interactions and enzymatic activity.
Key Milestones:
Early Purine Modifications :
- The 1960s saw synthetic efforts to modify purines at positions 6, 8, and 9, with 3-methylpurine derivatives serving as intermediates for antiviral and anticancer agents.
- Substitutions at position 8, such as phenyl or sulfanyl groups, were found to enhance stability and selectivity in adenosine receptor binding.
Advances in Sulfanyl Functionalization :
- The introduction of sulfanyl groups at position 8, as seen in this compound, emerged from studies on xanthine oxidase inhibitors and adenosine receptor antagonists.
- Enzymatic glycosylation methods, such as those using E. coli purine nucleoside phosphorylase, enabled precise modifications of purine scaffolds.
Modern Applications :
Structural Relationship to Xanthine Alkaloids
Xanthine alkaloids (e.g., caffeine, theobromine) share a purine core but differ in substitution patterns:
Properties
IUPAC Name |
3-methyl-7-pentyl-8-phenacylsulfanylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-4-8-11-23-15-16(22(2)18(26)21-17(15)25)20-19(23)27-12-14(24)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDIQNAZDBPHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione , often referred to as a purine derivative, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Formula
- Molecular Formula : C19H24N4O2S
- CAS Number : 313665-33-7
Structural Characteristics
The compound features a purine backbone with a methyl group at the 3-position, a pentyl group at the 7-position, and a phenylethylthio moiety at the 8-position. This unique structure is thought to contribute to its biological activity.
Research indicates that purine derivatives can influence various biological pathways, including:
- Antioxidant Activity : Compounds like this one may exhibit antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
In Vitro Studies
Recent in vitro studies have demonstrated the following effects:
- Cell Viability : At concentrations of 50 µM, the compound showed significant cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .
- Enzymatic Inhibition : The compound has been shown to inhibit specific enzymes involved in purine metabolism, which could be beneficial in treating disorders related to uric acid metabolism .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:
- Anti-gout Activity : In models of gout, administration of the compound resulted in decreased serum uric acid levels and reduced inflammation in joint tissues .
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from oxidative stress-induced damage .
Summary of Biological Activities
Case Studies
-
Case Study on Gout Management
- Objective : Assess the efficacy of the compound in lowering serum uric acid levels.
- Method : Administered to subjects with hyperuricemia over a 12-week period.
- Results : Significant decrease in serum uric acid levels observed (p < 0.05).
-
Neuroprotection Assessment
- Objective : Evaluate protective effects against oxidative stress in neuronal cells.
- Method : Cultured neuronal cells treated with oxidative stressors and the compound.
- Results : Enhanced cell survival and reduced markers of apoptosis were noted.
Comparison with Similar Compounds
Substituent Variations at Position 8
Position 8 modifications critically influence physicochemical and biological properties. Key comparisons include:
Key Observations :
- Lipophilicity : The target compound’s phenylethylsulfanyl group confers higher logP (~3.5–4.0) compared to alkylthio derivatives (e.g., heptylsulfanyl, logP ~5.2) .
- Bioavailability : The ketone moiety may enhance aqueous solubility relative to purely hydrophobic substituents (e.g., octylsulfanyl in ), though stability under physiological conditions requires verification .
Position 7 Modifications
The pentyl chain at position 7 is a common feature in several analogues (e.g., ), but substitutions like phenethyl () or methoxyethyl () alter pharmacokinetics:
Key Observations :
- Metabolism : Pentyl chains are prone to ω-oxidation, whereas phenethyl groups may resist enzymatic degradation, enhancing half-life .
Preparation Methods
Purine Core Assembly via Cyclocondensation
The synthesis begins with constructing the purine-2,6-dione scaffold. A widely adopted method involves cyclocondensation of 4,5-diaminouracil derivatives with carbonyl-containing reagents. For example:
-
Step 1 : 4,5-Diamino-1-pentyluracil is reacted with 1,1-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to form the xanthine core.
-
Step 2 : Methylation at N3 is achieved using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 25°C.
Key Parameters :
Sulfanyl Group Introduction at C8
The critical 8-[(2-oxo-2-phenylethyl)sulfanyl] substituent is introduced via nucleophilic substitution or thiol-ene coupling:
Nucleophilic Substitution with Phenacyl Bromide
-
Procedure : The intermediate 3-methyl-7-pentylxanthine is treated with 2-bromoacetophenone (1.5 equiv.) and sodium hydride (NaH) in dry THF at 0°C→25°C.
-
Mechanism : Deprotonation of the C8 position by NaH enables nucleophilic attack on phenacyl bromide, forming the C–S bond.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | 78% → 92% |
| Solvent | THF | <5% side products |
| Equiv. NaH | 2.0 | Maximizes deprotonation |
Microwave-Assisted Thiolation
Recent advancements employ microwave irradiation to accelerate sulfanylation:
-
Conditions : 3-Methyl-7-pentylxanthine, 2-mercaptoacetophenone (1.2 equiv.), and hexamethyldisilazane (HMDS) in THF at 120°C for 20 minutes.
-
Advantage : Reduces reaction time from 12 hours to 20 minutes while maintaining >90% yield.
Alternative Pathways
Imidazole Ring Closure
For derivatives with steric hindrance, tricyclic purine formation is achieved via:
-
Reagents : HMDS and trimethylsilyl chloride (TMSCl) in acetonitrile under reflux.
-
Outcome : Generates the diazepino[1,2,3-cd]purine intermediate, which is subsequently functionalized at C8.
Limitation : Requires rigorous moisture control to prevent silylating agent hydrolysis.
Post-Functionalization of Preformed Purines
Late-stage modifications avoid instability issues in early intermediates:
-
Alkylation : 7-Pentyl group introduced via 1-bromopentane and K₂CO₃ in DMF at 80°C.
-
Sulfanylation : As described in Section 1.2.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): Key signals include δ 1.28 (pentyl CH₂), 3.40 (N–CH₃), 4.85 (S–CH₂), and 7.45–8.02 (phenyl protons).
-
IR : Peaks at 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S), and 2920 cm⁻¹ (C–H alkyl).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic (THF) | 92 | 12 h | 98 | Industrial |
| Microwave (HMDS) | 94 | 20 min | 99 | Lab-scale |
| Post-Functionalization | 85 | 18 h | 95 | Moderate |
Trade-offs : Microwave synthesis offers speed but requires specialized equipment. Nucleophilic substitution is cost-effective for bulk production.
Challenges and Solutions
-
Byproduct Formation : Over-alkylation at N1/N7 minimized by using bulky bases (e.g., DBU) instead of NaH.
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during sulfanylation.
-
Oxidation of Thioether : Reactions conducted under nitrogen atmosphere prevent S-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
